molecular formula C7H7NO4 B1207007 2,5-Dioxopyrrolidin-1-yl acrylate CAS No. 37017-08-6

2,5-Dioxopyrrolidin-1-yl acrylate

Cat. No. B1207007
Key on ui cas rn: 37017-08-6
M. Wt: 169.13 g/mol
InChI Key: YXMISKNUHHOXFT-UHFFFAOYSA-N
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Patent
US04323644

Procedure details

To a mixture of 400 ml of chloroform, 115 g of N-hydroxysuccinimide and 72 g of acrylic acid in a reaction vessel, 206 g of N,N-dicyclohexylcarbodiimide dissolved in 100 ml of chloroform was added dropwise over a period of 2 hours under cooling with ice water. Following a 2-hour stirring at room temperature, the precipitate was filtered off and the filtrate concentrated at low temperature for crystallization. The resulting crystals were filled to give 116 g of N-acryloyloxysuccinimide (mp=61°-62° C., yield=68%). The active ester content was determined by the method of Ronald L. Schnaar and Yuan Chuan Lee described in Biochemistry, p. 1535 (1975) as 5.2×10-3 eq./g.
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[C:9](O)(=[O:12])[CH:10]=[CH2:11]>C(Cl)(Cl)Cl>[C:9]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])(=[O:12])[CH:10]=[CH2:11]

Inputs

Step One
Name
N,N-dicyclohexylcarbodiimide
Quantity
206 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
Following a 2-hour
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated at low temperature for crystallization
ADDITION
Type
ADDITION
Details
The resulting crystals were filled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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